3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine is a chemical compound with a unique bicyclic structure. This compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained and rigid framework. The presence of a fluorophenyl group adds to its chemical diversity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Decarboxylative Fluorination: This step involves the decarboxylation and fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to form 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve scale-up synthesis techniques, ensuring the reactions are carried out under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine undergoes several types of chemical reactions:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its unique structural properties.
Bioconjugation: The compound is utilized in peptide labeling and bioconjugation studies.
Material Science: Its rigid structure makes it suitable for the development of new materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist at specific receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine
- 3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine
Uniqueness
3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine stands out due to its specific fluorophenyl substitution, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-10-4-2-1-3-9(10)5-11-6-12(14,7-11)8-11/h1-4H,5-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXCXGXXCDWYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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